molecular formula C21H20N6O2S B2861721 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1203147-71-0

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2861721
CAS No.: 1203147-71-0
M. Wt: 420.49
InChI Key: IWJAAZKKXAZHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the coupled product with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide
  • N-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide
  • N-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is unique due to the presence of both pyrazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

2,4-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrazole and pyrimidine moieties contributes to its potential as an inhibitor in various biological pathways.

Antitumor Activity

Research indicates that sulfonamide derivatives often exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results. A study evaluating related benzene sulfonamides found that they could inhibit tumor growth effectively, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit carbonic anhydrase enzymes, which are critical in regulating pH and fluid balance in tissues. This inhibition can lead to reduced tumor growth and metastasis .
  • Antioxidant Properties : Molecular docking studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress within cells and contributing to its anticancer effects .

Study 1: Antitumor Evaluation

A recent study evaluated the antitumor activity of a series of benzene sulfonamides, including derivatives similar to our compound. The results indicated significant growth inhibition in various cancer cell lines (e.g., MCF-7 and A549), with IC50 values ranging from 3.0 µM to 5.85 µM for the most potent compounds .

CompoundCell LineIC50 (µM)
Compound AMCF-73.0
Compound BA5495.85
2,4-Dimethyl-N-(...)MCF-7TBD

Study 2: Cardiovascular Effects

Another study investigated the cardiovascular effects of related sulfonamide derivatives using isolated rat heart models. The results showed that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting a potential therapeutic role in cardiovascular diseases .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Computational models have predicted favorable absorption and distribution characteristics, indicating that this compound could be effectively absorbed when administered .

Properties

IUPAC Name

2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-4-9-19(16(2)12-15)30(28,29)26-18-7-5-17(6-8-18)25-20-13-21(23-14-22-20)27-11-3-10-24-27/h3-14,26H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJAAZKKXAZHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.